1-{3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide
CAS No.:
Cat. No.: VC16331538
Molecular Formula: C23H25N5O3S2
Molecular Weight: 483.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H25N5O3S2 |
|---|---|
| Molecular Weight | 483.6 g/mol |
| IUPAC Name | 1-[3-[(Z)-(3-cyclopentyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C23H25N5O3S2/c24-19(29)14-8-11-26(12-9-14)20-16(21(30)27-10-4-3-7-18(27)25-20)13-17-22(31)28(23(32)33-17)15-5-1-2-6-15/h3-4,7,10,13-15H,1-2,5-6,8-9,11-12H2,(H2,24,29)/b17-13- |
| Standard InChI Key | GENZEBVDEMIADZ-LGMDPLHJSA-N |
| Isomeric SMILES | C1CCC(C1)N2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)N5CCC(CC5)C(=O)N)/SC2=S |
| Canonical SMILES | C1CCC(C1)N2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)N5CCC(CC5)C(=O)N)SC2=S |
Introduction
The compound 1-{3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide is a complex organic molecule that integrates multiple heterocyclic frameworks, including a thiazolidinone ring, a pyridopyrimidine core, and a piperidine-4-carboxamide moiety. This combination of structural elements suggests potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer effects, which are commonly associated with similar compounds containing thiazolidinone and pyrimidine structures.
Structural Features
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Thiazolidinone Ring: This component is often linked to anti-inflammatory and antimicrobial properties due to its ability to interact with biological targets involved in these pathways.
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Pyridopyrimidine Core: Known for its anticancer potential, this structure can bind to specific enzymes or receptors involved in cellular signaling pathways.
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Piperidine-4-carboxamide Moiety: This part of the molecule may enhance bioavailability and solubility, contributing to improved pharmacokinetic properties.
Synthesis and Characterization
The synthesis of such complex molecules typically involves multi-step organic synthesis techniques. Key steps may include:
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Formation of the thiazolidinone ring.
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Coupling reactions to introduce the pyrimidine structure.
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Functionalization to achieve the desired substituents.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure of the synthesized compound.
Biological Activities and Potential Applications
Given its structural features, 1-{3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide may exhibit significant biological activities, including:
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Anti-inflammatory Effects: Similar compounds have shown potential as inhibitors of enzymes involved in inflammation, such as 5-lipoxygenase (5-LOX) .
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Antimicrobial Properties: The thiazolidinone component is known for its antimicrobial activity.
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Anticancer Activity: The pyridopyrimidine core suggests potential anticancer effects by interacting with cellular signaling pathways.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Oxo-1,3-thiazolidin-5-one | Thiazolidinone ring | Antimicrobial, anti-inflammatory |
| 5-(Cyclopentyl)-thiazolidine | Cyclopentyl group | Antioxidant properties |
| 2-Methoxyphenyl derivatives | Phenoxy group | Anticancer activity |
| 1-{3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide | Thiazolidinone, pyridopyrimidine, piperidine-4-carboxamide | Potential anti-inflammatory, antimicrobial, anticancer effects |
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